4-(4-((4-Chlorophenyl)sulfonyl)piperazin-1-yl)-2-methyl-6-(trifluoromethyl)pyrimidine
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Overview
Description
4-(4-((4-Chlorophenyl)sulfonyl)piperazin-1-yl)-2-methyl-6-(trifluoromethyl)pyrimidine is a complex organic compound that has garnered significant interest in the fields of medicinal chemistry and pharmacology This compound features a piperazine ring, a pyrimidine ring, and various substituents, including a chlorophenyl group, a sulfonyl group, and a trifluoromethyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-((4-Chlorophenyl)sulfonyl)piperazin-1-yl)-2-methyl-6-(trifluoromethyl)pyrimidine typically involves multiple steps, starting with the preparation of key intermediates. One common approach includes the cyclization of 1,2-diamine derivatives with sulfonium salts . The reaction conditions often involve the use of bases such as DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) and solvents like chloroform .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as parallel solid-phase synthesis and photocatalytic synthesis have been explored for the efficient production of piperazine derivatives .
Chemical Reactions Analysis
Types of Reactions
4-(4-((4-Chlorophenyl)sulfonyl)piperazin-1-yl)-2-methyl-6-(trifluoromethyl)pyrimidine undergoes various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one substituent with another, often using nucleophiles or electrophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines . Reaction conditions typically involve controlled temperatures and the use of appropriate solvents to facilitate the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the piperazine or pyrimidine rings .
Scientific Research Applications
4-(4-((4-Chlorophenyl)sulfonyl)piperazin-1-yl)-2-methyl-6-(trifluoromethyl)pyrimidine has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe to study cellular processes.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-(4-((4-Chlorophenyl)sulfonyl)piperazin-1-yl)-2-methyl-6-(trifluoromethyl)pyrimidine involves its interaction with specific molecular targets. For instance, it may inhibit enzymes or receptors involved in disease pathways. The compound’s structure allows it to bind to these targets with high affinity, thereby modulating their activity and exerting therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other piperazine and pyrimidine derivatives, such as:
- 2-(4-phenylpiperazin-1-yl)pyrimidine-5-carboxamide
- ®-(-)-1-[(4-chlorophenyl)phenylmethyl]piperazine derivatives
Uniqueness
What sets 4-(4-((4-Chlorophenyl)sulfonyl)piperazin-1-yl)-2-methyl-6-(trifluoromethyl)pyrimidine apart is its unique combination of substituents, which confer distinct chemical properties and biological activities. The presence of the trifluoromethyl group, in particular, enhances its metabolic stability and lipophilicity, making it a valuable compound for drug development .
Biological Activity
The compound 4-(4-((4-Chlorophenyl)sulfonyl)piperazin-1-yl)-2-methyl-6-(trifluoromethyl)pyrimidine is a synthetic derivative that has garnered attention for its potential pharmacological applications. This article reviews its biological activity, focusing on antibacterial properties, enzyme inhibition, and anticancer effects, supported by various studies and data.
Chemical Structure and Properties
The compound features a pyrimidine core substituted with a piperazine moiety and a chlorophenylsulfonyl group, which are known to enhance biological activity through diverse mechanisms of action. The trifluoromethyl group also contributes to its lipophilicity, potentially influencing its pharmacokinetic properties.
Antibacterial Activity
Research indicates that compounds similar to This compound exhibit significant antibacterial effects. In vitro studies have shown moderate to strong activity against various bacterial strains, including:
Bacterial Strain | Activity Level |
---|---|
Salmonella typhi | Moderate to Strong |
Bacillus subtilis | Moderate to Strong |
Escherichia coli | Weak to Moderate |
Staphylococcus aureus | Weak to Moderate |
Pseudomonas aeruginosa | Weak |
These findings suggest that the compound may inhibit bacterial growth through mechanisms such as disruption of cell wall synthesis or interference with metabolic pathways .
Enzyme Inhibition
The compound has been evaluated for its inhibitory effects on key enzymes:
- Acetylcholinesterase (AChE) : Known for its role in neurotransmission, inhibition of AChE can lead to increased levels of acetylcholine in synaptic clefts, potentially enhancing cognitive functions.
- Urease : Inhibition of urease is particularly relevant in treating infections caused by urease-producing bacteria, as it can reduce ammonia production and associated toxicity.
The synthesized derivatives demonstrated strong inhibitory activity against these enzymes, with IC50 values indicating effective concentrations for therapeutic applications .
Anticancer Activity
Recent studies have highlighted the anticancer potential of related compounds. For instance, derivatives containing the piperazine structure have shown efficacy against human breast cancer cells. The compound's mechanism may involve the inhibition of poly (ADP-ribose) polymerase (PARP), leading to enhanced apoptosis in cancer cells.
A specific study reported an IC50 value of 18 μM for a related compound against breast cancer cell lines, suggesting that modifications to the piperazine or pyrimidine structure could enhance anticancer properties .
Case Studies
Several case studies have been conducted on compounds structurally related to This compound :
- Antibacterial Screening : A series of synthesized piperazine derivatives were tested against various bacterial strains, with results demonstrating significant antibacterial activity correlated with structural modifications.
- Inhibitory Studies on AChE and Urease : Compounds were evaluated for their ability to inhibit AChE and urease, showing promising results that support their potential use in treating neurological disorders and infections caused by urease-producing bacteria.
- Cancer Cell Line Testing : The efficacy of modified piperazine derivatives was tested on different cancer cell lines, revealing a consistent pattern of reduced viability in treated cells compared to controls.
Properties
IUPAC Name |
4-[4-(4-chlorophenyl)sulfonylpiperazin-1-yl]-2-methyl-6-(trifluoromethyl)pyrimidine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16ClF3N4O2S/c1-11-21-14(16(18,19)20)10-15(22-11)23-6-8-24(9-7-23)27(25,26)13-4-2-12(17)3-5-13/h2-5,10H,6-9H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MPIKWPZAVRDWBY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CC(=N1)N2CCN(CC2)S(=O)(=O)C3=CC=C(C=C3)Cl)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16ClF3N4O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
420.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.